An In-Depth Technical Guide to 2,6-Difluoro-4-methoxypyridine: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2,6-Difluoro-4-methoxypyridine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of 2,6-Difluoro-4-methoxypyridine
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, consistently featured in a multitude of FDA-approved drugs.[1][2][3] Its strategic derivatization allows for the fine-tuning of molecular properties critical for therapeutic success. 2,6-Difluoro-4-methoxypyridine (CAS Number: 1184172-35-7 ) has emerged as a particularly valuable building block for researchers and drug development professionals.[4][5] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and field-proven insights.
The core value of the 2,6-Difluoro-4-methoxypyridine moiety lies in the synergistic interplay of its constituent parts. The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the molecule's pKa, while the fluorine atoms and the methoxy group provide a powerful combination for optimizing drug-like properties. This scaffold offers a unique tool to enhance metabolic stability, modulate lipophilicity, and improve target engagement, making it a sought-after component in the design of novel therapeutics.[6]
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key data for 2,6-Difluoro-4-methoxypyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1184172-35-7 | [7] |
| Molecular Formula | C₆H₅F₂NO | [7] |
| Molecular Weight | 145.11 g/mol | [7] |
| IUPAC Name | 2,6-difluoro-4-methoxypyridine | N/A |
| Appearance | White to off-white solid or powder | Supplier Data |
| Boiling Point | Not explicitly available; (For 2,6-difluoropyridine: 124.5 °C) | [8][9] |
| Melting Point | Not explicitly available | N/A |
| Density | Not explicitly available; (For 2,6-difluoropyridine: 1.268 g/mL) | [8][9] |
| Purity | Typically ≥95-97% | [4][5] |
Synthesis and Mechanistic Rationale
The primary route for synthesizing 2,6-Difluoro-4-methoxypyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is particularly effective for electron-deficient aromatic systems like polyfluorinated pyridines.
The Underlying Chemistry: Why SNAr Works
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms at the C2 and C6 positions further depletes the ring of electron density. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.
Attack is favored at the C2, C4, and C6 positions because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[10] In a substrate like 2,4,6-trifluoropyridine, the C4 position is the most activated site for substitution by a nucleophile like methoxide, leading to the desired product with high regioselectivity.
Caption: Generalized SNAr mechanism for the synthesis.
Self-Validating Experimental Protocol
This protocol is a representative method based on established procedures for SNAr reactions on polyhalopyridines.
Objective: To synthesize 2,6-Difluoro-4-methoxypyridine from 2,4,6-trifluoropyridine.
Materials:
-
2,4,6-Trifluoropyridine (1 eq.)
-
Sodium methoxide (1.05 eq.)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (or DMF).
-
Reagent Addition: Cool the solvent to 0 °C using an ice bath. Add sodium methoxide (1.05 eq.) to the flask with stirring.
-
Causality: Using a slight excess of the nucleophile ensures complete consumption of the starting material. The reaction is performed at 0 °C initially to control the exothermic nature of the addition.
-
-
Substrate Introduction: Slowly add 2,4,6-trifluoropyridine (1 eq.) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on TLC indicates a successful reaction.
-
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Causality: Quenching neutralizes the excess sodium methoxide and protonates any remaining alkoxide species, preventing side reactions during extraction.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Causality: The water wash removes residual methanol and inorganic salts. The brine wash removes the bulk of the dissolved water from the organic phase, improving drying efficiency.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield 2,6-Difluoro-4-methoxypyridine as a solid.
Caption: Experimental workflow for the synthesis of 2,6-Difluoro-4-methoxypyridine.
Applications in Drug Discovery: A Scaffold for Optimization
The true utility of 2,6-Difluoro-4-methoxypyridine is realized when it is incorporated into larger, biologically active molecules. The difluorinated methoxypyridine motif imparts several desirable properties.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent sites from metabolic attack by cytochrome P450 enzymes. Replacing a standard methoxy group with this scaffold can block O-demethylation, a common metabolic liability, thereby increasing a drug's half-life.[6]
-
Modulation of pKa and Lipophilicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, reducing its basicity. This fine-tuning of ionization at physiological pH can be critical for optimizing cell permeability and target binding. The group provides a moderate lipophilicity, offering a valuable alternative to more common methoxy or trifluoromethoxy groups.[6][11]
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyls or thiols, often improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]
A notable application includes its use in synthesizing potential PET imaging agents for cancer diagnostics, where the scaffold is part of a larger molecule designed to target specific proteins like B-Raf(V600E).[12]
Caption: Role of the scaffold in drug property optimization.
Safety and Handling
Proper handling of 2,6-Difluoro-4-methoxypyridine is essential. It is classified as a hazardous substance, and all laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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2,6-Difluoro-4-methoxypyridine, 95% Purity, C6H5F2NO, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved from [Link]
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2,6-difluoro-4-methoxypyridine. (n.d.). Stenutz. Retrieved from [Link]
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Wang, M., Gao, M., Miller, K. D., & Zheng, Q. H. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017–1021. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2016). PubMed Central (PMC). Retrieved from [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2020). ResearchGate. Retrieved from [Link]
- Process for making 2,6-difluoro pyridine. (1978). Google Patents.
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Pyridine: the scaffolds with significant clinical diversity. (2021). RSC Advances. Retrieved from [Link]
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Here is some Nucleophilic Aromatic Substitution for ya! (2017). The OChem Whisperer. Retrieved from [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ResearchGate. Retrieved from [Link]
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Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange. Retrieved from [Link]
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2-Fluoro-6-methoxypyridine | Properties, Uses, Safety Data, Supplier in China. (n.d.). LookChem. Retrieved from [Link]
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2,6-Difluoropyridine. (n.d.). PubChem. Retrieved from [Link]
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Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkat USA. Retrieved from [Link]
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Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (2012). ResearchGate. Retrieved from [Link]
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